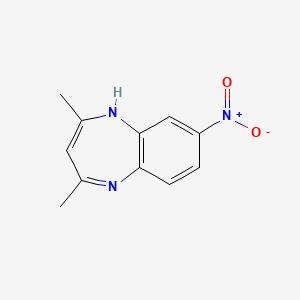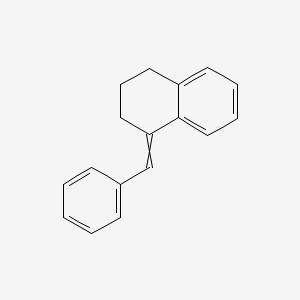
1-Benzylidene-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of tetrahydronaphthalene, characterized by the presence of a benzylidene group attached to the tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzylidene-1,2,3,4-tetrahydronaphthalene can be synthesized using the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In this case, the reaction between benzyltriphenylphosphonium chloride and 1,2,3,4-tetrahydronaphthalen-1-one under basic conditions yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Wittig reaction remains a common laboratory method. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.
化学反应分析
Types of Reactions: 1-Benzylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylidene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of 1-benzyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-Benzylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
相似化合物的比较
1-Benzylidene-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds like:
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the benzylidene group, used as a hydrogen-donor solvent.
1-Benzyl-1,2,3,4-tetrahydronaphthalene: A reduced form of the compound, lacking the double bond in the benzylidene group.
Naphthalene Derivatives: Compounds with similar aromatic structures but different functional groups, used in various industrial and research applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for diverse scientific investigations.
属性
| 112899-21-5 | |
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
4-benzylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C17H16/c1-2-7-14(8-3-1)13-16-11-6-10-15-9-4-5-12-17(15)16/h1-5,7-9,12-13H,6,10-11H2 |
InChI 键 |
XVMIEGSFLBAFHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C(=CC3=CC=CC=C3)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
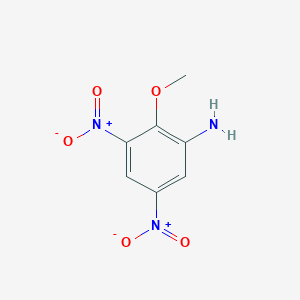
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)

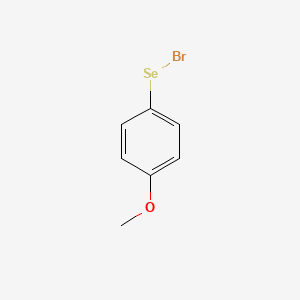
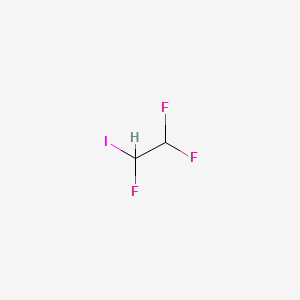
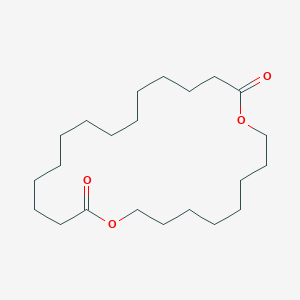
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
